molecular formula C23H26BrFO6 B12713453 2-Bromo-6beta-fluoro-16alpha,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate CAS No. 60864-73-5

2-Bromo-6beta-fluoro-16alpha,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate

Cat. No.: B12713453
CAS No.: 60864-73-5
M. Wt: 497.3 g/mol
InChI Key: XPLXQTZSCTVTKW-GTFPCPOTSA-N
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Description

2-Bromo-6beta-fluoro-16alpha,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate is a useful research compound. Its molecular formula is C23H26BrFO6 and its molecular weight is 497.3 g/mol. The purity is usually 95%.
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Biological Activity

2-Bromo-6beta-fluoro-16alpha,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate (CAS No. 60864-73-5) is a synthetic glucocorticoid with significant biological activity. This compound is structurally related to other glucocorticoids and exhibits potent anti-inflammatory and immunosuppressive properties. Its molecular formula is C23H26BrFO6, with a molecular weight of approximately 497.35 g/mol .

The biological activity of this compound is primarily mediated through its interaction with glucocorticoid receptors (GRs). Upon binding to GRs in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it regulates gene expression involved in inflammatory and immune responses. This modulation leads to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory proteins .

Biological Activities

1. Anti-inflammatory Effects

  • The compound has been shown to significantly reduce inflammation in various animal models of inflammatory diseases. It inhibits the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators.
  • Case Study : In a study involving rats with induced paw edema, administration of this compound resulted in a marked decrease in swelling compared to control groups.

2. Immunosuppressive Properties

  • It exhibits immunosuppressive effects by downregulating T-cell activation and proliferation. This property is beneficial in treating autoimmune diseases.
  • Research Finding : In vitro studies demonstrated that the compound reduced the proliferation of activated lymphocytes by up to 70% .

3. Glucocorticoid Activity

  • As a glucocorticoid, it mimics cortisol's effects in regulating metabolism and immune response. Its potency can be compared to well-known glucocorticoids such as dexamethasone and betamethasone.
  • Comparison Table :
Compound NameStructure FeaturesPotency LevelCommon Uses
This compoundBromine at position 2; Fluorine at position 6ModerateInflammatory diseases
DexamethasoneMethyl group at position 16; No hydroxyl at position 21HighAutoimmune disorders
BetamethasoneFluorine substitution at position 6; Hydroxyl at position 21Very HighDermatological conditions

Synthesis and Derivatives

The synthesis of this compound involves several key steps:

  • Halogenation : Bromination at the 2-position.
  • Fluorination : Fluorination at the 6β-position.
  • Hydroxylation : Introduction of hydroxyl groups at positions 16, 17, and 21.
  • Acetylation : Addition of an acetate group at position 21.

These synthetic routes are critical for obtaining high yields and purity necessary for biological testing .

Applications in Medicine

Due to its biological activity, this compound has potential applications in:

  • Treating Asthma : Its anti-inflammatory properties can alleviate symptoms associated with asthma attacks.
  • Autoimmune Disorders : The immunosuppressive effects make it suitable for managing conditions like rheumatoid arthritis and lupus.
  • Dermatological Treatments : Effective in treating inflammatory skin conditions due to its potent glucocorticoid activity.

Properties

CAS No.

60864-73-5

Molecular Formula

C23H26BrFO6

Molecular Weight

497.3 g/mol

IUPAC Name

[2-[(6R,8S,10R,13S,14S,16R,17S)-2-bromo-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H26BrFO6/c1-11(26)31-10-20(29)23(30)19(28)8-14-12-6-17(25)15-7-18(27)16(24)9-21(15,2)13(12)4-5-22(14,23)3/h4,7,9,12,14,17,19,28,30H,5-6,8,10H2,1-3H3/t12-,14+,17-,19-,21-,22+,23+/m1/s1

InChI Key

XPLXQTZSCTVTKW-GTFPCPOTSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC=C3[C@H]2C[C@H](C4=CC(=O)C(=C[C@]34C)Br)F)C)O)O

Canonical SMILES

CC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CC(C4=CC(=O)C(=CC34C)Br)F)C)O)O

Origin of Product

United States

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